JNJ-39758979 dihydrochloride
Overview
Description
JNJ 39758979 dihydrochloride is a high-affinity and selective antagonist of the histamine H4 receptor. This compound is known for its oral bioavailability and significant selectivity for the histamine H4 receptor over other histamine receptors. It has been extensively studied for its potential therapeutic applications in inflammatory and pruritic conditions .
Preparation Methods
The synthesis of JNJ 39758979 dihydrochloride involves several steps, starting from commercially available starting materials. The key synthetic route includes the formation of the pyrrolidine ring and the subsequent attachment of the pyridinamine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
JNJ 39758979 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: JNJ 39758979 dihydrochloride can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
JNJ 39758979 dihydrochloride has been widely used in scientific research due to its selective antagonism of the histamine H4 receptor. Some of its applications include:
Chemistry: Used as a tool compound to study the histamine H4 receptor and its role in various chemical processes.
Biology: Employed in studies to understand the biological functions of the histamine H4 receptor in different cell types and tissues.
Medicine: Investigated for its potential therapeutic effects in conditions such as asthma, allergic rhinitis, and atopic dermatitis.
Industry: Utilized in the development of new drugs targeting the histamine H4 receptor .
Mechanism of Action
JNJ 39758979 dihydrochloride exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the histamine H4 receptor, JNJ 39758979 dihydrochloride inhibits the downstream signaling pathways that lead to inflammation and pruritus. The molecular targets and pathways involved include the inhibition of histamine-induced cAMP inhibition and the reduction of eosinophil shape change .
Comparison with Similar Compounds
JNJ 39758979 dihydrochloride is unique due to its high selectivity and affinity for the histamine H4 receptor. Similar compounds include:
JNJ 7777120: Another histamine H4 receptor antagonist with a shorter in vivo half-life and different side effect profile.
Toreforant: A histamine H4 receptor antagonist developed to overcome the side effects associated with JNJ 39758979 dihydrochloride, such as drug-induced agranulocytosis.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and side effect profiles.
Biological Activity
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), which has garnered attention for its potential therapeutic applications in various inflammatory and pruritic conditions. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical findings, and relevant case studies.
Chemical Structure : JNJ-39758979 is characterized by the chemical formula and a molecular weight of approximately 294.22 g/mol. Its high affinity for the H4R is indicated by a dissociation constant (Ki) of 12.5 nM, showcasing over 80-fold selectivity for H4 over other histamine receptors, which minimizes off-target effects .
Mechanism of Action : As an H4R antagonist, JNJ-39758979 inhibits histamine-induced signaling pathways that contribute to inflammation and pruritus. Specifically, it has been shown to inhibit eosinophil shape change in vitro and reduce inflammation in vivo in models such as ovalbumin-sensitized mice .
In Vitro Studies
- Eosinophil Response : JNJ-39758979 effectively inhibited histamine-induced eosinophil shape change in whole blood samples, demonstrating its role in modulating immune responses .
- Selectivity Profile : The compound exhibits minimal activity against a range of other targets, reinforcing its specificity for the H4 receptor .
In Vivo Studies
- Animal Models : In preclinical studies, JNJ-39758979 showed significant efficacy in reducing inflammation associated with asthma and dermatitis. For instance, it demonstrated dose-dependent inhibition in models simulating these conditions .
Phase 1 Trials
A randomized clinical trial assessed the safety and efficacy of JNJ-39758979 in healthy subjects experiencing histamine-induced pruritus. Key findings include:
- Dosage : Subjects received a single oral dose of 600 mg.
- Efficacy : The primary endpoint was the area under the curve (AUC) for pruritus scores measured at various time points post-dose. JNJ-39758979 significantly reduced pruritus compared to placebo at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration .
- Safety Profile : Common adverse effects included headache (9%) and nausea (13%), but overall, the compound was well-tolerated with no severe safety concerns noted .
Phase 2 Trials
Further investigations included a phase 2a trial focusing on adults with uncontrolled asthma:
- Outcomes : While it did not meet primary efficacy endpoints, there were indications of potential effectiveness in patients with eosinophilic asthma .
- Adverse Effects : Notably, agranulocytosis was reported as a serious side effect in some cases, raising concerns about its clinical use .
Comparative Efficacy Table
Study Type | Efficacy Measure | JNJ-39758979 Results | Comparison (Cetirizine) |
---|---|---|---|
Phase 1 Trial | AUC of Pruritus Score | Significant reduction at 2h & 6h (P < 0.05) | Significant reduction at 6h (P < 0.0001) |
Phase 2 Trial | Efficacy in Asthma | No primary endpoint met | Not applicable |
Properties
CAS No. |
1620648-30-7 |
---|---|
Molecular Formula |
C11H21Cl2N5 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1 |
InChI Key |
KXPWYAVIFCXPRW-YCBDHFTFSA-N |
SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
Isomeric SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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